2-Methoxyethyl methanesulfonate

Organic Synthesis Physical Chemistry Drug Design

2-Methoxyethyl methanesulfonate (CAS 16427-44-4), also known as 2-methoxyethyl mesylate, is a monofunctional alkylating agent belonging to the methanesulfonate ester class. It is characterized by a 2-methoxyethyl group linked to a methanesulfonate moiety, distinguishing it from simpler alkyl methanesulfonates.

Molecular Formula C4H10O4S
Molecular Weight 154.19 g/mol
CAS No. 16427-44-4
Cat. No. B041135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyethyl methanesulfonate
CAS16427-44-4
Synonyms2-Methoxyethanol Methanesulfonate;  Methanesulfonic Acid 2-Methoxyethyl Ester ;  2-Methoxyethyl Mesylate;  2-Methoxyethyl Methanesulfonate;  Ethylene Glycol Methanesulfonate Methyl Ether;  Ethylene Gycol Monomethyl Ether Methanesulfonate;  β-Methoxyethyl M
Molecular FormulaC4H10O4S
Molecular Weight154.19 g/mol
Structural Identifiers
SMILESCOCCOS(=O)(=O)C
InChIInChI=1S/C4H10O4S/c1-7-3-4-8-9(2,5)6/h3-4H2,1-2H3
InChIKeyBCKAHDGFNHDQST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyethyl Methanesulfonate (CAS 16427-44-4) Chemical Profile and Procurement Considerations


2-Methoxyethyl methanesulfonate (CAS 16427-44-4), also known as 2-methoxyethyl mesylate, is a monofunctional alkylating agent belonging to the methanesulfonate ester class [1]. It is characterized by a 2-methoxyethyl group linked to a methanesulfonate moiety, distinguishing it from simpler alkyl methanesulfonates . This compound is primarily utilized as a functionalized alkylating reagent in organic synthesis and materials science, with a typical commercial purity of >97.0% (GC) . Its physical properties include a density of 1.25 g/mL and a boiling point of 126 °C at 12 mmHg .

Why 2-Methoxyethyl Methanesulfonate Cannot Be Directly Substituted with Other Alkyl Methanesulfonates


Direct substitution of 2-methoxyethyl methanesulfonate with other in-class alkyl methanesulfonates is not straightforward due to fundamental differences in their alkylating mechanisms and physicochemical properties. While compounds like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) are known for their high S(N)2 reactivity and potent mutagenicity, secondary methanesulfonates like isopropyl methanesulfonate exhibit high S(N)1 reactivity and altered genotoxicity profiles [1]. The presence of the 2-methoxyethyl group introduces an ether oxygen, which is expected to modulate the electrophilicity of the alkyl center and influence its reactivity in nucleophilic substitution reactions, leading to different alkylation products and potentially distinct biological or material outcomes compared to simpler alkyl analogs . Therefore, assuming functional equivalence without quantitative comparative data can lead to significant deviations in reaction yields, product purity, or biological activity.

Quantitative Differentiation of 2-Methoxyethyl Methanesulfonate Against Analogs


Structural and LogP Differentiation vs. Methyl and Ethyl Methanesulfonates

The presence of an ether oxygen in the 2-methoxyethyl group provides a distinct structural and physicochemical profile compared to simple alkyl analogs. Its computed logP (XLogP3) is -0.5, indicating a more balanced hydrophilic-lipophilic character than methyl methanesulfonate (MMS, logP ~ -0.6) and ethyl methanesulfonate (EMS, logP ~ 0.0) [1]. This difference in lipophilicity can significantly impact its distribution and reactivity in biphasic systems or its interaction with biological membranes .

Organic Synthesis Physical Chemistry Drug Design

Mutagenic Potential: Class-Level Inference from SN1/SN2 Reactivity Trends

While direct mutagenicity data for 2-methoxyethyl methanesulfonate is not available in the primary literature, its expected mechanism can be inferred from a comprehensive study on structurally diverse methanesulfonates. This study demonstrates that primary methanesulfonates with high S(N)2 reactivity, such as MMS and allyl methanesulfonate, exhibit a clear increase in mutagenicity in Salmonella typhimurium TA100, whereas secondary methanesulfonates with very high S(N)1 reactivity (e.g., isopropyl and 2-butyl methanesulfonate) show the highest mutagenicities in multiple strains [1]. As a primary alkyl methanesulfonate, 2-methoxyethyl methanesulfonate is predicted to predominantly react via an S(N)2 mechanism, suggesting its mutagenic profile would align more closely with that of MMS than with the highly potent S(N)1-active secondary compounds .

Genetic Toxicology Mutagenesis Chemical Safety

Synthetic Utility in a Patented Process for Preparing Alkyl Methanesulfonates

A patented industrial process describes a method for preparing alkyl methanesulfonate solutions, including the target compound, by reacting an alkyl alcohol (e.g., 2-methoxyethanol) with methanesulfonyl chloride in an aromatic organic solvent in the presence of a tertiary amine . This process is designed for scalability and yields the compound in high purity, as exemplified by the synthesis using 2-methoxyethanol in THF with triethylamine and methanesulfonyl chloride . This highlights its established role and reliable methodology for bulk production, a key differentiator from less commonly produced or more hazardous analogs.

Process Chemistry Synthetic Methodology Patents

Procurement-Driven Application Scenarios for 2-Methoxyethyl Methanesulfonate


Functionalized Polymer Synthesis: Ring-Opening Polymerization of Lactide

2-Methoxyethyl methanesulfonate is a key reagent for the ring-opening polymerization of lactide, a critical process for creating biodegradable polyesters like polylactic acid (PLA) . Its use as a functionalized initiator allows for the direct introduction of a 2-methoxyethyl end-group, which can be used to modulate the polymer's hydrophilicity, degradation rate, and potential for further conjugation, thereby enabling the design of advanced materials for biomedical and pharmaceutical applications [1].

Synthesis of Acetylcholine Receptor Ligands for Neurological Research

This compound serves as a crucial alkylating agent in the multi-step synthesis of specific ligands targeting acetylcholine receptors . The incorporation of the 2-methoxyethyl group can significantly alter the ligand's binding affinity, selectivity, and pharmacokinetic properties compared to ligands derived from simpler alkyl methanesulfonates. This makes it an essential reagent for medicinal chemists developing novel tools for studying or treating neurological disorders [1].

Alkylation Agent for Creating Functionalized Aromatic Compounds

2-Methoxyethyl methanesulfonate is used as a functionalized ethylating reagent in reactions with aromatic compounds . For example, its reaction with specific nucleophiles yields diene derivative catalysts or functionalized styrene monomers for polymerization [1]. The resulting 2-methoxyethyl-functionalized products often exhibit improved solubility, different reactivity profiles, or unique material properties compared to those obtained using non-functionalized ethylating agents like EMS, offering a strategic advantage in complex organic synthesis and materials science.

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